molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one

Cat. No.: B166190
CAS No.: 135782-11-5
M. Wt: 231.29 g/mol
InChI Key: XLCRTPSFIQQHEF-UHFFFAOYSA-N
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Description

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is a heterocyclic compound with a unique structure that combines a pyrrolidine ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one typically involves the following steps:

    Reductive Amination: The initial step involves the reductive amination of hexahydropyrrolo[3,4-c]pyrrol with benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Cyclization: The intermediate product undergoes cyclization to form the hexahydropyrano[3,4-c]pyrrol structure. This step often requires acidic conditions, such as the use of trifluoroacetic acid (TFA).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or hydrogenation with Pd/C.

    Substitution: Halides, amines, or other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), inhibiting its activity and thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis . This inhibition leads to the bactericidal effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[3,4-c]pyrrol Derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Benzyl-substituted Pyrrolidines: Compounds with a benzyl group attached to a pyrrolidine ring, similar to the structure of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.

    Pyrano[3,4-c]pyrrol Compounds: These compounds have a similar fused ring system but may differ in the nature of the substituents and their positions.

Uniqueness

This compound is unique due to its specific combination of a benzyl group and a fused pyrrolidine-tetrahydropyran ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRTPSFIQQHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392818
Record name 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-11-5
Record name 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dihydro-2H-pyran-2-one (1.00 g, 1 eq) in CH2Cl2 (150 mL) was added N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq). After the mixture was cooled to 0° C., a solution of TFA in CH2Cl2 (0.1 eq, 1M) was added slowly. The reaction mixture was slowly heated to room temperature and stirred for 6 h. The reaction mixture was washed with water and brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to give the title compound as colorless oil (1.95 g, 82.87%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 232.3 (M+1).
Name
5,6-dihydro-2H-pyran-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.87%

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